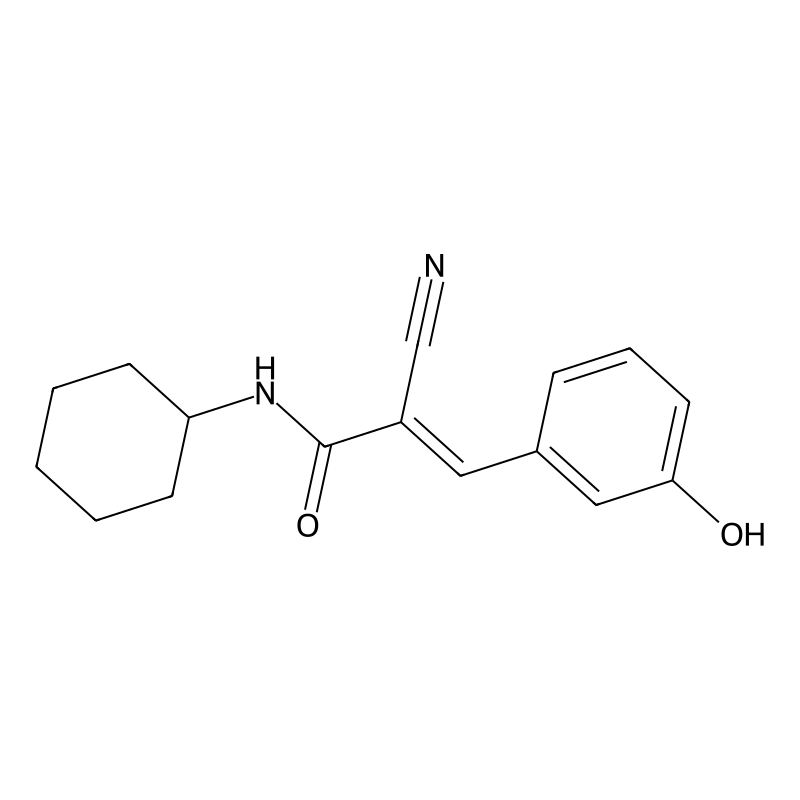

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitor Design

The compound possesses a cyanoacrylamide moiety, a known functional group that can participate in Michael addition reactions. This property allows it to potentially target enzymes with cysteine residues in their active sites. Further research is needed to determine its effectiveness against specific enzymes ().

Antioxidant Activity

The presence of the hydroxyl group on the phenyl ring suggests the molecule might have antioxidant properties. Studies could be designed to evaluate its ability to scavenge free radicals or inhibit oxidative stress ().

Material Science Applications

Acrylamide derivatives can be used as building blocks in polymer synthesis. The combination of the cyclohexyl and hydroxyphenyl groups in (E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide could potentially lead to the development of novel polymers with unique properties, but more research is required in this area.

- Monomers for polymers: Acrylamides can be polymerized to form various plastics and hydrogels [].

- Bioactive molecules: Some acrylamides exhibit biological activity and are being explored for their potential in drug discovery.

Molecular Structure Analysis

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide consists of several key functional groups:

- Acrylamide moiety: This group contains a carbon-carbon double bond (C=C) connected to a carbonyl group (C=O) and a nitrogen atom (N). The (E) designation indicates the double bond configuration, where the cyano (C≡N) and cyclohexyl (c-C6H11) groups are on opposite sides of the double bond.

- Cyano group (C≡N): This electron-withdrawing group can affect the reactivity of the molecule.

- Cyclohexyl group (c-C6H11): This cyclic hydrocarbon ring adds a bulky and hydrophobic character to the molecule.

- 3-Hydroxyphenyl group (C6H4OH): The presence of a hydroxyl group (OH) on the third position of the phenyl ring introduces a site for potential hydrogen bonding and increases the polarity of the molecule.

This combination of functional groups suggests that the molecule could have interesting properties related to reactivity, solubility, and potential biological interactions.

Chemical Reactions Analysis

- Hydrolysis: The cyano group and the amide bond are susceptible to hydrolysis (reaction with water) under acidic or basic conditions, potentially leading to the formation of carboxylic acid and amine derivatives.

- Polymerization: The acrylamide moiety can undergo polymerization reactions to form polymers with interesting properties. The specific reaction conditions and co-monomers used would determine the characteristics of the resulting polymer.